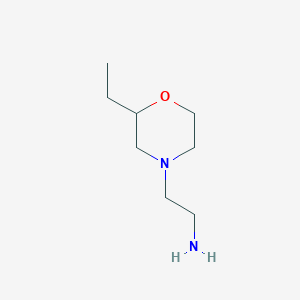

2-(2-Ethylmorpholin-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2-ethylmorpholin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8-7-10(4-3-9)5-6-11-8/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZHHAQXTCOKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCO1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Ethylmorpholin 4 Yl Ethan 1 Amine and Analogous Core Structures

Retrosynthetic Analysis and Key Disconnections for the 2-(2-Ethylmorpholin-4-yl)ethan-1-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a synthetic route. For this compound, two primary disconnections are logical.

The most evident disconnection is at the C-N bond between the morpholine (B109124) nitrogen (N-4) and the ethylamine (B1201723) side chain. This approach simplifies the molecule into two key synthons: the 2-ethylmorpholine (B1591529) core and a 2-aminoethyl synthon. The 2-aminoethyl synthon can be sourced from reagents like 2-bromoethylamine (with a protected amine) or aminoacetaldehyde (also protected). This leads to a convergent synthesis where the two main fragments are prepared separately and then joined.

A second level of disconnection can be applied to the 2-ethylmorpholine ring itself. Breaking the C-O and C-N bonds of the ring leads to a linear precursor, 2-(2-hydroxyethylamino)butan-1-ol . This acyclic amino diol contains all the necessary atoms to form the heterocyclic ring through an intramolecular cyclization. This precursor can be further disconnected to simpler starting materials such as 1-aminobutan-2-ol and an ethylene (B1197577) oxide equivalent.

Classical Amination and Alkylation Routes to Morpholine Derivatives

Classical synthetic methods provide foundational and often scalable routes to the target compound and its analogs. These methods typically involve nucleophilic substitution or reductive amination to append the side chain, and cyclization reactions to form the morpholine ring.

One common approach is the N-alkylation of 2-ethylmorpholine. In this method, 2-ethylmorpholine is treated with a 2-carbon electrophile containing a protected primary amine, such as N-(2-bromoethyl)phthalimide or 2-chloro-N-(tert-butoxycarbonyl)ethanamine. The reaction proceeds via an SN2 mechanism, where the morpholine nitrogen acts as the nucleophile. A base, such as potassium carbonate or triethylamine (B128534), is typically used to neutralize the hydrogen halide byproduct. Subsequent deprotection of the primary amine yields the final product.

Alternatively, reductive amination provides another robust method for attaching the side chain. This involves the reaction of 2-ethylmorpholine with an aldehyde synthon, like a protected aminoacetaldehyde (e.g., 2,2-diethoxy-N-Boc-ethanamine), to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride to form the C-N bond. nih.govnih.gov The final step involves the removal of the protecting group.

The synthesis of the 2-ethylmorpholine core itself can be achieved by the dehydration and cyclization of N-substituted diethanolamine derivatives. For instance, 2-(2-hydroxyethylamino)butan-1-ol can be cyclized under acidic conditions (e.g., sulfuric acid) or via Mitsunobu reaction conditions (using triphenylphosphine and diisopropyl azodicarboxylate). researchgate.net Another classical route involves the reaction of 1-aminobutan-2-ol with 1,2-dibromoethane or a similar two-carbon dielectrophile. chemrxiv.orgnih.gov

Advanced Catalytic Approaches in the Synthesis of this compound Precursors

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both organocatalysis and transition-metal catalysis offer advanced strategies for constructing the key fragments of the target molecule.

Organocatalytic Strategies for Morpholine Ring Formation

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool for heterocycle synthesis. The formation of the 2-substituted morpholine ring can be achieved through various organocatalytic transformations. For example, an intramolecular aza-Michael addition can be used to construct the morpholine scaffold. semanticscholar.org A linear precursor containing both a nucleophilic amine and an α,β-unsaturated carbonyl moiety can be cyclized with high stereocontrol using a chiral amine or acid catalyst. While not a direct synthesis of the saturated morpholine, the resulting morpholinone can be readily reduced to the desired core structure. Photocatalytic methods have also been developed for the diastereoselective annulation to produce substituted morpholines from readily available starting materials. nih.gov

Transition Metal-Mediated Syntheses of Amine Side Chains

Transition metal catalysis is particularly effective for forming C-N bonds. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a premier method for this transformation. wikipedia.org This reaction could be employed to couple 2-ethylmorpholine with a suitable vinyl partner, such as N-Boc-vinylamine, followed by reduction of the resulting enamine. More directly, it can couple aryl halides with morpholine, demonstrating its utility in forming C-N bonds with this heterocycle. researchgate.netacs.org While typically used for N-arylation, modifications and specialized ligand systems have expanded its scope to include N-alkylation reactions. researchgate.net Copper-catalyzed Ullmann-type couplings also provide an alternative pathway for forming the crucial C-N bond between the morpholine ring and a side chain precursor. bioengineer.org

| Catalytic Reaction | Catalyst/Reagent | Reactants | Key Bond Formed |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Phosphine Ligand (e.g., XPhos) | Aryl/Vinyl Halide + Amine | C-N |

| Ullmann Coupling | Copper Salt (e.g., CuI), Ligand | Aryl/Vinyl Halide + Amine | C-N |

| Asymmetric Hydrogenation | Rhodium-Bisphosphine Complex | Dehydromorpholine | C-C (Stereocenter) |

| Photocatalytic Annulation | Photocatalyst (e.g., Iridium complex), Lewis Acid | Amino Alcohol + Alkene | C-C and C-O |

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogs

The ethyl group at the C-2 position of the morpholine ring creates a stereocenter, meaning the molecule can exist as two enantiomers. For many applications, particularly in pharmaceuticals, it is crucial to synthesize a single enantiomer. Asymmetric synthesis strategies are employed to achieve this.

A powerful method for creating chiral 2-substituted morpholines is the asymmetric hydrogenation of a dehydromorpholine precursor. semanticscholar.orgnih.gov Using a chiral transition-metal catalyst, typically based on rhodium or iridium complexed with a chiral bisphosphine ligand, hydrogen can be added across the double bond of the enamine precursor with high enantioselectivity (up to 99% ee). nih.gov The resulting chiral 2-ethylmorpholine can then be carried forward to the final product.

Chiral Auxiliary Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been set, the auxiliary is removed and can often be recovered. This strategy is highly effective for synthesizing chiral morpholine precursors.

For instance, a chiral auxiliary, such as one of Evans' oxazolidinones or pseudoephedrine, can be attached to a glycine synthon. nih.govmerckmillipore.comresearchgate.net The resulting compound can then undergo diastereoselective alkylation with an ethyl halide. The steric bulk of the auxiliary directs the incoming ethyl group to one face of the molecule, leading to a high degree of stereocontrol. After the alkylation step, the auxiliary is cleaved to reveal an enantiomerically enriched α-amino acid precursor, which can be reduced and cyclized to form the desired chiral 2-ethylmorpholine.

Another approach involves starting with an enantiomerically pure amino alcohol, such as (R)- or (S)-1-aminobutan-2-ol, which can be derived from the chiral pool or synthesized. This chiral starting material can then be converted into the 2-ethylmorpholine ring, preserving the stereochemistry at the C-2 position. nih.gov

| Auxiliary Type | Example | Key Transformation | Stereochemical Control |

| Oxazolidinone | Evans Auxiliary | Asymmetric Alkylation, Aldol Reaction | High diastereoselectivity via steric hindrance |

| Ephedrine Derivative | Pseudoephedrine | Asymmetric Alkylation | Steric shielding of one enolate face |

| Camphorsultam | Oppolzer's Sultam | Asymmetric Diels-Alder, Alkylation | Covalent attachment directs reaction pathway |

Enantioselective Catalysis for Morpholine Ring Functionalization

The creation of specific stereoisomers is critical in the synthesis of bioactive molecules, and the functionalization of the morpholine ring is no exception. Enantioselective catalysis offers powerful tools to introduce chirality into the morpholine core, such as the C2-position bearing the ethyl group in the target compound.

Another efficient catalytic method for the enantioselective synthesis of substituted morpholines involves a one-pot tandem reaction. organic-chemistry.orgorganic-chemistry.org This process combines a titanium-catalyzed hydroamination of aminoalkyne substrates to form cyclic imines, which are then subjected to a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.org This method has achieved high yields and enantiomeric excesses greater than 95%. organic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity. organic-chemistry.orgorganic-chemistry.org

Chiral phosphoric acid catalysis has also been successfully applied to the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.org While this method functionalizes the C3 position, the principles of using chiral acids to control the stereochemical outcome of cyclization reactions are broadly applicable in heterocyclic chemistry. Furthermore, morpholine-based organocatalysts themselves have been developed and studied, indicating the importance of the chiral morpholine scaffold. nih.govfrontiersin.org Although the morpholine ring can present challenges in enamine catalysis due to the electronic effects of the oxygen atom, effective catalysts have been designed that can promote reactions with excellent conversion and stereoselection. nih.govfrontiersin.org

| Method | Catalyst System | Key Transformation | Reported Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| One-Pot Organocatalysis | (2R,5R)-diphenylpyrrolidine | Asymmetric α-chlorination, Reductive Amination, Cyclization | 13–50% (overall) | 76–98% | nih.gov |

| Tandem Catalysis | Ti-catalyst (hydroamination) & Ru-catalyst (asymmetric transfer hydrogenation) | Hydroamination/Asymmetric Transfer Hydrogenation | High | >95% | organic-chemistry.org |

| Chiral Acid Catalysis | Chiral Phosphoric Acid | Domino [4+2] Heteroannulation / 1,2-Aryl/Alkyl Shift | Not specified | Not specified | acs.org |

Novel One-Pot and Multicomponent Reactions for Efficient Access to this compound

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become highly valuable. These strategies allow for the construction of complex molecules like this compound and its analogs in a single synthetic operation from multiple starting materials.

One versatile de novo synthesis of the morpholine ring utilizes multicomponent Ugi reaction chemistry followed by an intramolecular SN2 reaction for cyclization. acs.org In a one-pot variation of this procedure, the Ugi reaction is performed, the solvent is removed, and a base is added to induce cyclization, affording the morpholine derivative in an acceptable 50% yield. acs.org This approach demonstrates the feasibility of rapidly assembling the morpholine core from simple, readily available starting materials such as an amine, an aldehyde or ketone, and an isocyanide. acs.org

Other MCRs have been developed for the synthesis of variously substituted morpholines. An efficient synthesis of 2,2,6-trisubstituted morpholines involves a multicomponent process that combines an epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin. acs.org Similarly, a catalyst- and base-free one-pot, four-component reaction of a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide has been established for the construction of morpholine glycoconjugates. researchgate.net Another green synthesis approach describes a one-pot multicomponent reaction of nitromethane, carbon disulfide, and an aziridine to produce morpholine-2-thione derivatives in high yields. iau.ir

While not a multicomponent reaction, a simple and high-yielding one- or two-step protocol for converting 1,2-amino alcohols to morpholines has been developed using ethylene sulfate and a base like tBuOK. organic-chemistry.orgchemrxiv.org This method is notable for achieving selective N-monoalkylation, which is often a challenge in such syntheses. chemrxiv.org

| Reaction Type | Key Reactants | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| Ugi-Cyclization | Amine, Aldehyde/Ketone, Isocyanide, NaN3 | One-pot procedure; versatile assembly of morpholine ring | 50% (one-pot) | acs.org |

| Multicomponent Annulation | Epichlorohydrin, N-bromosuccinimide, Nosyl amide, Olefin | Forms 2,2,6-trisubstituted morpholines | Not specified | acs.org |

| Four-Component Reaction | Glycosyl amino alcohol, Chloroacetone, Acid, Isocyanide | Catalyst- and base-free; forms morpholine glycoconjugates | Not specified | researchgate.net |

| Annulation with Ethylene Sulfate | 1,2-Amino Alcohol, Ethylene Sulfate, Base | Simple, high-yielding, redox neutral | Not specified | organic-chemistry.orgchemrxiv.org |

Derivatization Strategies and Functionalization of 2 2 Ethylmorpholin 4 Yl Ethan 1 Amine

Chemical Transformations of the Primary Amine Moiety

The primary amine group in 2-(2-Ethylmorpholin-4-yl)ethan-1-amine is a versatile functional group that can undergo a variety of chemical reactions, leading to the formation of new carbon-nitrogen bonds and the introduction of diverse functionalities.

Formation of Imine and Schiff Base Derivatives

Illustrative Reaction Scheme for Imine Formation

Acylation and Sulfonylation Reactions

The primary amine of this compound can be readily acylated or sulfonylated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. These reactions result in the formation of stable amide and sulfonamide linkages, respectively. Research on the closely related compound, 4-(2-aminoethyl)morpholine (B49859), has demonstrated its utility in the synthesis of a series of arylsulfonamides. researchgate.net In a typical procedure, 4-(2-aminoethyl)morpholine is reacted with various arylsulfonyl chlorides in water, with the pH controlled by the addition of sodium carbonate, to yield the corresponding 4-(2-(arylsulfamoyl)ethyl)morpholine derivatives. researchgate.net A similar reactivity is expected for this compound.

Table 1: Examples of Sulfonylation Products from 4-(2-aminoethyl)morpholine

| Arylsulfonyl Chloride | Resulting Sulfonamide |

| Benzenesulfonyl chloride | 4-(2-(phenylsulfamoyl)ethyl)morpholine |

| 4-Methylbenzenesulfonyl chloride | 4-(2-(tosylsulfamoyl)ethyl)morpholine |

| 4-Chlorobenzenesulfonyl chloride | 4-(2-((4-chlorophenyl)sulfamoyl)ethyl)morpholine |

Data sourced from research on 4-(2-aminoethyl)morpholine, a structural analog. researchgate.net

Acylation reactions would proceed in a similar manner, for instance, reacting the amine with an acyl chloride like 4-chlorobenzoyl chloride in a suitable solvent such as pyridine (B92270) can yield the corresponding N-acylated product. google.com

Reductive Amination and Alkylation for Substituted Amines

Reductive amination is a powerful method for the formation of C-N bonds and can be used to introduce alkyl groups to the primary amine of this compound. This two-step process typically involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a reducing agent such as sodium borohydride (B1222165) or hydrogen gas with a catalyst. This method is a common strategy for synthesizing secondary and tertiary amines. For instance, the synthesis of the parent compound 4-(2-Aminoethyl)morpholine can be achieved through reductive amination pathways. guidechem.com

Direct alkylation of the primary amine with alkyl halides can also lead to the formation of secondary and tertiary amines. However, this method can be less selective and may result in a mixture of products due to over-alkylation.

Functionalization of the Morpholine (B109124) Ring System

The morpholine ring in this compound also presents opportunities for chemical modification, although these transformations can be more challenging than those involving the primary amine.

Substitution Reactions on the Ethyl Group

Functionalization of the ethyl group at the C2 position of the morpholine ring is a potential strategy for introducing further diversity into the molecule. While direct substitution on an unactivated alkyl chain is generally difficult, synthetic strategies that build the morpholine ring with a pre-functionalized C2 substituent are more common. For example, enantioselective methods have been developed for the synthesis of N-protected morpholines with chiral alkyl groups at the C2 position, starting from aldehydes and employing organocatalysis. nih.gov These approaches, however, construct the ring system rather than modifying an existing one. Further research would be needed to explore methods for the direct functionalization of the 2-ethyl group on a pre-formed morpholine ring, which might involve radical-based or transition-metal-catalyzed C-H activation strategies.

Ring-Opening and Ring-Closing Metathesis for Morpholine Derivatives

Ring-opening and ring-closing metathesis (RCM) are powerful olefin metathesis reactions that can be applied to the synthesis and modification of heterocyclic systems, including morpholine derivatives. Ring-closing metathesis, in particular, is widely used for the synthesis of unsaturated rings of various sizes. guidechem.com For RCM to be applicable to a derivative of this compound, the molecule would first need to be functionalized with two terminal alkene moieties. The intramolecular metathesis of these diene substrates, catalyzed by ruthenium or molybdenum complexes, would then lead to the formation of a new cyclic structure containing a double bond.

Ring-opening polymerization (ROP) is another relevant transformation, particularly for morpholine-2,5-dione (B184730) derivatives, which can be synthesized from α-amino acids and α-hydroxy acids. researchgate.netgoogle.com This process leads to the formation of poly(ester amide)s. While not directly applicable to this compound itself, this highlights a strategy for creating polymers from morpholine-based monomers. Oxidative ring-opening of the morpholine ring itself has also been reported under specific conditions, such as using visible light photocatalysis, to cleave the C-C bonds within the ring. nih.gov

Cyclization Reactions to Form Complex Polycyclic Systems Incorporating the this compound Core

The primary amine functional group of this compound serves as a versatile handle for a variety of derivatization strategies, particularly in the construction of complex heterocyclic and polycyclic systems. Cyclization reactions are paramount in this context, enabling the formation of new ring systems that incorporate the core morpholine structure. These strategies are fundamental in medicinal and materials chemistry for generating novel molecular architectures.

The synthesis of β-lactams, characterized by the azetidin-2-one (B1220530) ring, is a significant area of organic synthesis. nih.govderpharmachemica.com These four-membered cyclic amides are core structures in many important compounds. derpharmachemica.comnih.gov The most prevalent method for constructing the β-lactam ring is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction. nih.govresearchgate.netrsc.org

This strategy can be readily applied to this compound. The process involves two main steps:

Imine Formation: The primary amine of this compound is first condensed with an aldehyde or ketone to form the corresponding imine (a Schiff base).

[2+2] Cycloaddition: The imine is then reacted with a ketene (B1206846), which is typically generated in situ from an acyl chloride and a tertiary amine base, such as triethylamine (B128534). derpharmachemica.commdpi.com This cycloaddition step forms the four-membered azetidinone ring.

The reaction of the imine with the ketene precursor, such as chloroacetyl chloride or phenoxyacetyl chloride, in the presence of triethylamine leads to the formation of a 1,4-disubstituted-2-azetidinone. mdpi.com The stereochemistry of the resulting β-lactam (cis or trans) can be influenced by reaction conditions, including the order of reactant addition and the solvent used. researchgate.net

Table 1: Examples of β-Lactam Formation via Staudinger Cycloaddition

| Imine Precursor (Aldehyde) | Ketene Precursor (Acyl Chloride) | Resulting β-Lactam Structure |

|---|---|---|

| Benzaldehyde | Chloroacetyl chloride | 3-Chloro-1-(2-(2-ethylmorpholin-4-yl)ethyl)-4-phenylazetidin-2-one |

| 4-Methoxybenzaldehyde | Acetyl chloride | 1-(2-(2-Ethylmorpholin-4-yl)ethyl)-3-methyl-4-(4-methoxyphenyl)azetidin-2-one |

| Furan-2-carbaldehyde | Phenoxyacetyl chloride | 1-(2-(2-Ethylmorpholin-4-yl)ethyl)-4-(furan-2-yl)-3-phenoxyazetidin-2-one |

Annulation (or annelation) refers to a chemical reaction that forms a new ring fused onto an existing molecular framework. These strategies are critical for synthesizing polycyclic systems. The this compound moiety can be incorporated into fused heterocyclic systems through various annulation reactions where the primary amine acts as a key nucleophile in the ring-forming process.

One common strategy for forming fused nitrogen-containing heterocycles is the Friedländer annulation, which synthesizes quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. A conceptually similar approach can be envisioned where a derivative of this compound, functionalized to contain an active methylene (B1212753) group, reacts with an appropriate electrophilic precursor to build a fused ring.

Another versatile approach involves multicomponent reactions that assemble complex structures in a single step. For instance, the primary amine can participate in cascade reactions to form fused pyrimidines, imidazoles, or triazoles. researchgate.netresearchgate.net For example, reaction of the primary amine with a β-keto ester could lead to an enamine intermediate, which can then undergo cyclization with another reagent to form a fused dihydropyridine (B1217469) or related heterocyclic system. Similarly, [4+2] annulation strategies, often used for synthesizing quinoline (B57606) derivatives, could be adapted to incorporate the subject amine. mdpi.com

Table 2: Potential Annulation Strategies for Fused Heterocycle Synthesis

| Annulation Strategy | Reactants | Potential Fused Heterocycle |

|---|---|---|

| Pictet-Spengler Reaction | Tryptamine-like precursor derived from the amine, Aldehyde (e.g., formaldehyde) | Tetrahydro-β-carboline analogue |

| Friedländer Annulation | Derivative of the amine with an α-methylene ketone moiety, 2-Aminobenzaldehyde | Fused quinoline system |

| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Aldehyde | Dihydropyridine ring fused to another system |

| Paal-Knorr Pyrrole (B145914) Synthesis | 1,4-Dicarbonyl compound | N-substituted pyrrole ring |

These cyclization and annulation reactions highlight the utility of this compound as a building block for creating structurally diverse and complex polycyclic molecules.

Mechanistic Investigations of Reactions Involving 2 2 Ethylmorpholin 4 Yl Ethan 1 Amine

Elucidation of Reaction Pathways for 2-(2-Ethylmorpholin-4-yl)ethan-1-amine Synthesis

The synthesis of N-substituted morpholines can be achieved through various established chemical routes. While specific literature detailing the synthesis of this compound is not extensively available, plausible reaction pathways can be elucidated based on common synthetic strategies for analogous morpholine (B109124) compounds.

A primary and efficient method for constructing the morpholine ring is through the cyclization of 1,2-amino alcohols. organic-chemistry.orgchemrxiv.org One potential pathway could involve the N-alkylation of a pre-formed 2-ethylmorpholine (B1591529) with a suitable two-carbon synthon carrying a protected amine group, followed by deprotection.

Alternatively, a more convergent approach could start with 2-(ethylamino)ethan-1-ol. This intermediate could undergo a double alkylation reaction with a dihaloethane derivative (e.g., 1,2-dibromoethane) or a sequential alkylation with a haloethanol, followed by an intramolecular cyclization to form the 2-ethylmorpholine ring. The primary amine of the target molecule can be introduced by reacting 2-ethylmorpholine with ethylene (B1197577) oxide to yield an alcohol, which is then converted to the amine.

Another well-established route involves the reductive amination of 2-ethylmorpholine with aminoacetaldehyde or a protected equivalent. This pathway would form an imine or enamine intermediate, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) to yield the final primary amine product. humanjournals.com This method is common for synthesizing N-substituted amines.

Kinetic and Thermodynamic Studies of Derivatization Reactions

The primary amine group of this compound serves as a reactive nucleophilic center for various derivatization reactions. A notable example of such a reaction, studied for the closely related compound 4-(2-aminoethyl)morpholine (B49859), is its reaction with hexachlorocyclotriphosphazene. dergipark.org.tr This reaction involves the nucleophilic substitution of chlorine atoms on the phosphazene ring by the amine.

The kinetics of such reactions are typically studied to determine the rate constants and reaction order. For a second-order reaction, the rate would be dependent on the concentration of both the amine and the electrophile.

Table 1: Hypothetical Kinetic Data for the Derivatization of this compound with an Electrophile (E) This table illustrates the type of data generated from kinetic studies. The values are for illustrative purposes.

| Experiment | Initial [Amine] (mol/L) | Initial [E] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

Thermodynamic studies would focus on the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the derivatization reaction. A negative ΔG would indicate a spontaneous reaction, which is expected for the reaction of a primary amine with a strong electrophile. These studies provide crucial insights into the feasibility and energy profile of the reaction.

Analysis of Intermediates and Transition States in Reactions of this compound

Understanding the intermediates and transition states is fundamental to describing a reaction mechanism. libretexts.org In the derivatization reactions of this compound, the primary amine acts as the nucleophile.

For instance, in a nucleophilic substitution reaction with an alkyl halide (R-X), the reaction proceeds through a transition state where the N-C bond is forming concurrently with the C-X bond breaking. This is a typical SN2 mechanism.

In reactions with carbonyl compounds, such as aldehydes or ketones, the reaction proceeds via a tetrahedral intermediate. The nucleophilic amine attacks the electrophilic carbonyl carbon, forming a zwitterionic tetrahedral intermediate which then undergoes proton transfer and subsequent dehydration to form an imine. jocpr.com

Reaction Pathway: Imine Formation

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen is formed. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen.

Dehydration: The hydroxyl group is protonated and eliminated as a water molecule, leading to the formation of the C=N double bond of the imine.

The reaction of the analogous compound 4-(2-aminoethyl)morpholine with hexachlorocyclotriphosphazene likely proceeds through a stepwise nucleophilic substitution mechanism. The amine attacks a phosphorus atom, forming a pentacoordinate phosphorus intermediate (or a transition state closely resembling it) before a chloride ion is expelled. dergipark.org.tr

Computational and Theoretical Studies on 2 2 Ethylmorpholin 4 Yl Ethan 1 Amine

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine is not static but exists as an ensemble of interconverting conformers. Understanding this conformational landscape is crucial, as the molecule's biological activity and physical properties are dictated by the geometry of its most stable, low-energy forms.

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule. The morpholine (B109124) ring, a core component of the structure, is known to strongly favor a chair conformation , which is significantly lower in energy than the boat or twist-boat forms. acs.orgnih.govresearchgate.net For the 2-substituted ethylmorpholine ring, this results in two primary chair conformers distinguished by the position of the ethyl group: axial or equatorial.

Computational models predict that the conformer with the C2-ethyl group in the equatorial position is the most stable thermodynamic ground state. This preference is attributed to the avoidance of steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if the bulky ethyl group were in the axial position. The energy difference between the equatorial and axial conformers is substantial enough that the equatorial form is expected to dominate the conformational population at room temperature.

Further conformational complexity arises from the rotation around the single bonds of the N4-ethanamine side chain. The orientation of this flexible chain relative to the morpholine ring creates additional local energy minima. Exploring the potential energy landscape through systematic rotation of these bonds (torsional angle scans) allows for the identification of the most stable arrangements. chemrxiv.orgresearchgate.netnih.govnih.govaps.org

A summary of hypothetical relative energies for key conformers, as would be calculated using a DFT method like B3LYP, is presented below.

| Conformer Description | Relative Energy (kcal/mol) | Predicted Boltzmann Population (%) at 298 K |

|---|---|---|

| Chair, C2-Ethyl Equatorial | 0.00 (Global Minimum) | ~98.5% |

| Chair, C2-Ethyl Axial | ~2.5 | ~1.4% |

| Twist-Boat, C2-Ethyl Equatorial | > 5.0 | <0.1% |

Electronic Structure and Reactivity Prediction Modeling

The electronic structure of a molecule governs its chemical reactivity. Computational methods like DFT are used to calculate key electronic properties that help predict how this compound will interact with other chemical species. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). mdpi.comphyschemres.org For this compound, calculations show the HOMO is primarily localized on the two nitrogen atoms—the secondary amine within the morpholine ring and the primary amine of the ethanamine side chain. This indicates these nitrogen atoms are the primary sites for nucleophilic attack.

The HOMO-LUMO energy gap is a critical indicator of chemical stability. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For this molecule, MEP maps highlight the strong negative potential around the nitrogen and oxygen atoms, confirming them as sites for hydrogen bond acceptance and electrophilic interaction.

The following table presents representative data from a DFT analysis to illustrate these concepts.

| Parameter | Predicted Value (Illustrative) | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability, localized on N atoms |

| LUMO Energy | +1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability and moderate reactivity mdpi.com |

| Dipole Moment | ~2.1 D | Reflects the molecule's overall polarity |

Intermolecular Interaction Analysis of this compound

The way molecules of this compound interact with each other and with other molecules in their environment determines its bulk properties, such as solubility and boiling point. These non-covalent interactions can be analyzed in detail using computational techniques. mdpi.com

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.gov The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. For this molecule, the analysis would reveal several key interactions:

Strong Hydrogen Bonds: The primary amine group (-NH₂) is a potent hydrogen bond donor. The nitrogen and oxygen atoms of the morpholine ring, as well as the nitrogen of the amine group itself, act as strong hydrogen bond acceptors. These N-H···N and N-H···O interactions are predicted to be the most significant contributors to the molecular packing.

Other Contacts: Weaker C-H···O and C-H···N interactions also play a role in stabilizing the crystal structure.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of interaction to the total surface area. nih.govmdpi.com

| Interaction Type | Description | Predicted Contribution to Hirshfeld Surface |

|---|---|---|

| H···H | Van der Waals forces between hydrogen atoms | ~70-80% |

| O···H / H···O | Hydrogen bonding involving the morpholine oxygen | ~10-15% mdpi.com |

| N···H / H···N | Hydrogen bonding involving both nitrogen atoms | ~5-10% mdpi.com |

| C···H / H···C | Weak C-H···π or other van der Waals contacts | ~2-5% |

Prediction of Spectroscopic Parameters to Aid Structural Elucidation

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the confirmation and interpretation of experimental results. researchgate.net DFT calculations can provide accurate predictions of NMR and IR spectra. d-nb.infonih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts (δ) with high accuracy. d-nb.infonih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a predicted spectrum can be generated. This is particularly useful for assigning signals in complex molecules and for distinguishing between different isomers or conformers. The predicted shifts for the morpholine ring protons and carbons, for example, would confirm its chair conformation. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. diva-portal.org These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's functional groups. acs.orgnih.gov Comparing a calculated IR spectrum with an experimental one helps in the assignment of specific absorption bands. For this compound, key predicted vibrations would include the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and the characteristic C-O-C stretching of the morpholine ether linkage.

The table below shows illustrative predicted NMR chemical shifts and IR frequencies alongside typical experimental ranges for the relevant functional groups.

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value (Illustrative) | Typical Experimental Range |

|---|---|---|---|

| ¹³C NMR Shift (δ, ppm) | Morpholine C-N | ~67 ppm | 65-70 ppm |

| ¹³C NMR Shift (δ, ppm) | Morpholine C-O | ~46 ppm | 45-50 ppm |

| ¹H NMR Shift (δ, ppm) | -CH₂-NH₂ | ~2.8 ppm | 2.7-3.0 ppm |

| ¹H NMR Shift (δ, ppm) | -NH₂ | ~1.5 ppm (broad) | 1.0-2.5 ppm |

| IR Frequency (cm⁻¹) | N-H Stretch (Amine) | ~3350, 3280 cm⁻¹ | 3400-3250 cm⁻¹ (doublet) |

| IR Frequency (cm⁻¹) | C-O-C Stretch (Ether) | ~1115 cm⁻¹ | 1150-1085 cm⁻¹ (strong) |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 2 Ethylmorpholin 4 Yl Ethan 1 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like 2-(2-Ethylmorpholin-4-yl)ethan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethyl group on the morpholine (B109124) ring, between protons within the ethanamine side chain, and among the protons on the morpholine ring itself, confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This technique allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signal, or vice-versa.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (if present in a derivative) and for connecting different spin systems. For instance, HMBC would show a correlation from the protons on the ethyl group's CH₂ to the C2 carbon of the morpholine ring, and from the N-CH₂ protons of the ethanamine chain to the C3 and C5 carbons of the morpholine ring, thus confirming the points of substitution.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for the parent compound.

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

| Ethyl-CH₃ | ~0.9 (triplet) | ~12 | Ethyl-CH₂ |

| Ethyl-CH₂ | ~1.4 (quartet) | ~28 | Ethyl-CH₃, Morpholine C2 |

| Morpholine C2 | ~3.5 (multiplet) | ~75 | Ethyl-CH₂, Morpholine C3 |

| Morpholine C3/C5 | ~2.0-2.8 (multiplets) | ~54 | Morpholine C2/C6, Ethanamine-CH₂ |

| Morpholine C6 | ~3.7 (multiplet) | ~67 | Morpholine C5 |

| Ethanamine N-CH₂ | ~2.5 (triplet) | ~58 | Morpholine C3/C5, Ethanamine C-NH₂ |

| Ethanamine C-NH₂ | ~2.8 (triplet) | ~40 | Ethanamine N-CH₂ |

| -NH₂ | ~1.5 (broad singlet) | - | Ethanamine C-NH₂ |

Note: This is a predictive table based on standard chemical shift values and analysis of similar structures.

Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid form, which is particularly useful for analyzing crystalline and amorphous solids, and for identifying different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystal forms, is critical in the pharmaceutical industry as different polymorphs can have different physical properties. For derivatives of this compound that are crystalline solids, ssNMR could be used to distinguish between different crystal packing arrangements by detecting subtle differences in the chemical shifts and relaxation times of the carbon and nitrogen atoms in the solid lattice.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and thus the molecular formula of a compound. For this compound (C₈H₁₈N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

| Ion | Molecular Formula | Calculated Exact Mass | Typical HRMS Technique |

| [M+H]⁺ | C₈H₁₉N₂O⁺ | 159.14919 | ESI-TOF, Orbitrap |

| [M+Na]⁺ | C₈H₁₈N₂ONa⁺ | 181.13113 | ESI-TOF, Orbitrap |

M = parent molecule; ESI = Electrospray Ionization; TOF = Time-of-Flight.

Analysis of a related compound, 2-(2-methylmorpholin-4-yl)ethan-1-amine, shows a predicted [M+H]⁺ peak at m/z 145.13355, demonstrating the utility of this technique for formula confirmation. uni.lu

Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. For instance, N-H stretching vibrations from the primary amine would appear in the 3300-3500 cm⁻¹ region. C-H stretching from the alkyl groups would be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether group in the morpholine ring would produce a strong, characteristic band in the 1100-1120 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C-O-C stretch is strong in the IR, C-C and C-N backbone vibrations are often more prominent in the Raman spectrum, providing a more complete picture of the molecular skeleton.

A study on the related compound 4-ethylmorpholine (B86933) provides insight into the expected vibrational modes. researchgate.net

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Weak |

| Alkyl (-CH₃, -CH₂) | C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Weak |

| Ether (C-O-C) | Asymmetric Stretch | ~1115 | Weak |

| Aliphatic Amine (C-N) | C-N Stretch | 1020 - 1250 | Moderate |

X-ray Crystallographic Analysis for Definitive Structural Assignment of Derivatives and Complexes

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. While a crystal structure for the parent amine may be challenging to obtain due to its liquid nature, its derivatives or salt forms (e.g., hydrochlorides, complexes with metal ions) are often crystalline. This technique provides precise bond lengths, bond angles, and torsional angles, offering unequivocal proof of structure and stereochemistry. For example, analysis of 1,2-dimorpholinoethane, a related derivative, showed a centrosymmetric structure in a monoclinic crystal system, revealing exact details of its molecular geometry and intermolecular interactions. mdpi.com Such an analysis for a derivative of this compound would confirm the chair conformation of the morpholine ring and the precise orientation of the ethyl and ethanamine substituents.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Gas Chromatography (GC): Given its volatility, this compound is amenable to GC analysis. Using a suitable capillary column (e.g., a polar column for amines) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample and quantify impurities. Research on the analysis of morpholine in steam condensate highlights the use of specialized inert columns to prevent peak tailing and achieve low detection limits. nih.gov

High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or for preparative scale purification, reverse-phase HPLC is often employed. The compound would be separated on a C18 column using a mobile phase of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine. Detection is typically achieved with a UV detector (if a chromophore is present in the derivative) or an Evaporative Light Scattering Detector (ELSD).

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of a reaction and determine the appropriate solvent system for column chromatography purification. For this amine, a silica (B1680970) gel plate would be used, and a polar solvent system (e.g., dichloromethane/methanol/ammonia) would likely be required for elution.

Synthetic Utility of 2 2 Ethylmorpholin 4 Yl Ethan 1 Amine As a Versatile Building Block in Complex Molecular Architectures

Integration into Macrocyclic and Supramolecular Systems

The synthesis of macrocycles—large cyclic molecules—often relies on high-dilution condensation reactions between molecules possessing two reactive functional groups. With its terminal primary amine and the potential coordination site at the tertiary morpholine (B109124) nitrogen, 2-(2-Ethylmorpholin-4-yl)ethan-1-amine is a suitable candidate for integration into macrocyclic frameworks. The primary amine can readily participate in reactions to form stable covalent bonds such as amides or imines, which are common linkages in synthetic macrocycles. mdpi.com

While direct synthesis of macrocycles using this specific ethyl-substituted morpholine derivative is not widely reported, related structures containing the morpholine moiety have been successfully incorporated into 24-membered macrocyclic rings via reactions involving triazine cores. nih.gov This demonstrates the compatibility of the morpholine scaffold within large cyclic structures. The ethyl group at the C2 position of the morpholine ring in this compound could provide steric influence, potentially directing the conformation of the resulting macrocycle.

Furthermore, the tertiary amine and ether oxygen of the morpholine ring can act as hydrogen bond acceptors or metal coordination sites, enabling the resulting macrocycle to participate in supramolecular chemistry. rsc.org These non-covalent interactions are crucial for the formation of host-guest complexes, molecular sensors, or self-assembled nanoscale architectures.

Table 1: Potential Macrocyclization Reaction

| Reactant A | Reactant B | Resulting Linkage | Potential Macrocycle |

| This compound | Terephthaloyl chloride | Amide | Macrocyclic Diamide |

| This compound | Isophthalaldehyde | Imine (reducible to Amine) | Macrocyclic Diimine/Diamine |

Precursor for Advanced Polymeric Materials

In polymer science, diamines are fundamental monomers for step-growth polymerization. The primary amine of this compound allows it to act as a monomer in the synthesis of polyamides (by reacting with dicarboxylic acids or their derivatives) or polyureas (by reacting with diisocyanates).

The incorporation of the bulky and polar 2-ethylmorpholine (B1591529) side chain into a polymer backbone would significantly influence the material's properties. It could disrupt chain packing, leading to more amorphous materials with lower glass transition temperatures and increased solubility in organic solvents. The tertiary amine groups along the polymer chain can serve multiple functions: they can act as basic sites for catalysis, as quaternization sites to create polycations for gene delivery or antimicrobial applications, or as coordination sites for metal ions to form polymer-metal composites. Morpholine derivatives are generally recognized for their utility as curing agents, stabilizers, and cross-linking agents in polymer production. e3s-conferences.org

Table 2: Potential Polymer Structures Derived from this compound

| Co-monomer | Polymer Type | Repeating Unit Feature | Potential Application |

| Adipoyl chloride | Polyamide | Pendant 2-ethylmorpholine group | Specialty engineering plastic with modified solubility |

| Hexamethylene diisocyanate | Polyurea | Pendant 2-ethylmorpholine group | Functional coating or adhesive |

| Diglycidyl ether | Epoxy Resin | Cross-linker / Curing Agent | High-performance thermoset material |

Role in the Synthesis of Functional Organic Frameworks

Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline porous materials constructed from molecular building blocks. nih.govresearchgate.net The introduction of amine functionalities into these frameworks is a widely used strategy to enhance their properties, particularly for applications like selective CO2 capture. rsc.orgresearchgate.net

This compound is a prime candidate for incorporation into such materials through several strategies:

Post-Synthetic Modification (PSM): The primary amine can be used to graft the molecule onto an already-synthesized framework that has reactive sites (e.g., open metal sites or acyl chloride groups). acs.org This would decorate the pores of the framework with the ethylmorpholine moiety, introducing basic sites to enhance affinity for acidic gases like CO2. nih.govmdpi.com

Direct Linker Synthesis: While not a typical linker itself, it could be pre-functionalized by reacting it with, for example, a tricarboxylic acid chloride, to form a tri-topic amide-based linker. This new linker could then be used in the direct solvothermal synthesis of a MOF or COF.

Amine-Linked COFs: The primary amine allows it to be a building block for COFs based on reversible aminal or amine linkages, which are synthesized from the condensation of amines and aldehydes. rsc.orgresearchgate.net

The presence of the tertiary amine within the framework's pores could lead to materials with tunable basicity and high performance in gas separation and catalysis. mdpi.com

Applications in the Construction of Diversified Compound Libraries

In medicinal chemistry and drug discovery, the morpholine ring is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds and its favorable physicochemical properties. researchgate.netjchemrev.comresearchgate.net Compound libraries are collections of structurally related molecules synthesized in parallel for high-throughput screening to identify new drug leads.

The structure of this compound is well-suited for this purpose. The terminal primary amine serves as a versatile chemical handle for diversification. researchgate.net Starting from this single precursor, a large library of derivatives can be rapidly synthesized through various reactions. For example, coupling the amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates would yield libraries of amides, sulfonamides, and ureas, respectively. This approach allows for the systematic exploration of the chemical space around the ethylmorpholine core to optimize biological activity. nih.gov

Table 3: Example of a Diversification Scheme for a Compound Library

| Reagent Class | Reaction | Resulting Functional Group | Library Type |

| Carboxylic Acids (R-COOH) | Amide Coupling | Amide (R-CO-NH-) | Amide Library |

| Sulfonyl Chlorides (R-SO2Cl) | Sulfonylation | Sulfonamide (R-SO2-NH-) | Sulfonamide Library |

| Isocyanates (R-NCO) | Addition | Urea (R-NH-CO-NH-) | Urea Library |

| Aldehydes/Ketones (R-CO-R') | Reductive Amination | Secondary Amine (RR'CH-NH-) | Amine Library |

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characteristics of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine that facilitate its identification in synthetic chemistry?

- Structural Features : The compound contains a morpholine ring substituted with an ethyl group at the 2-position and an ethanamine side chain. Its IUPAC name is 2-morpholin-4-ylethanamine (CAS: 2038-03-1), with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol .

- Spectroscopic Identification :

- ¹H-NMR : Protons on the morpholine ring appear as a multiplet (δ 3.49–3.67 ppm), while the ethanamine chain shows a singlet at δ 3.89 ppm. Methoxy groups in analogs (e.g., 4-methoxyphenyl derivatives) resonate at δ 3.73 ppm .

- IR : Key bands include 1629 cm⁻¹ (amide C=O stretch) and 1111 cm⁻¹ (C-O stretch in morpholine) .

Q. What established synthetic routes are available for preparing this compound, and how can reaction conditions be optimized for yield improvement?

- General Synthesis : The compound is synthesized via nucleophilic substitution or reductive amination. For example, analogs like 4-(4-morpholinophenyl)pyrimidines are prepared by refluxing ketones with guanidine nitrate in ethanol/water, using LiOH as a base (yields: 70-80%) .

- Optimization Strategies :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Water (5:1) | Maximizes solubility of intermediates |

| Temperature | Reflux (~80°C) | Accelerates cyclization |

| Catalyst | LiOH (0.005 mol) | Enhances deprotonation |

Advanced Research Questions

Q. How do researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound derivatives?

- Case Study : Structural analogs like 2-(1H-indol-3-yl)ethan-1-amine show potent 5-HT₂A receptor binding in vitro (IC₅₀ < 100 nM), but poor in vivo efficacy due to rapid hepatic metabolism .

- Methodological Solutions :

- Metabolite Profiling : Use LC-MS to identify phase I/II metabolites.

- Prodrug Design : Introduce acetyl or phosphate groups to improve bioavailability .

Q. What advanced computational strategies are employed to predict the binding affinity of this compound to neurological targets, and how do these predictions align with experimental results?

- Molecular Docking : Derivatives like 2-[(4-methoxyphenyl)amino]-1-morpholinoethanone exhibit strong binding to serotonin receptors (ΔG = -9.2 kcal/mol) via hydrogen bonding with Asp155 and π-π stacking with Trp336 .

- Validation : Experimental IC₅₀ values (e.g., 1.2 µM for 5-HT₂A) correlate with docking scores (R² = 0.87) when using Schrödinger’s Glide XP algorithm .

Q. How can researchers mitigate challenges in purifying this compound from reaction mixtures containing morpholine byproducts?

- Chromatographic Methods :

- Column : Silica gel (100–200 mesh) with ethyl acetate/petroleum ether (2:8) as eluent .

- HPLC : Use a C18 column and 0.1% TFA in acetonitrile/water (retention time: 8.2 min) .

Safety and Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before incineration. Organic solvents (e.g., ethanol) are distilled for reuse .

Q. How do regulatory controls on structural analogs (e.g., Escaline, Proscaline) impact research involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.